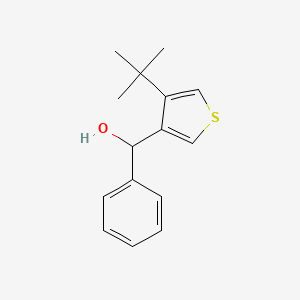

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC17528440

Molecular Formula: C15H18OS

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18OS |

|---|---|

| Molecular Weight | 246.4 g/mol |

| IUPAC Name | (4-tert-butylthiophen-3-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C15H18OS/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |

| Standard InChI Key | RAHNSYGSIUWYOU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CSC=C1C(C2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 3-position with a phenyl group bearing a hydroxymethyl (-CHOH) functional group. At the 4-position of the thiophene, a bulky tert-butyl (-C(CH)) group is attached. This combination introduces steric hindrance while enhancing solubility in nonpolar solvents due to the lipophilic tert-butyl moiety.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.4 g/mol |

| CAS Number | Not publicly disclosed |

| Hydrogen Bond Donors | 1 (-OH group) |

| Hydrogen Bond Acceptors | 2 (S and O atoms) |

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures such as (E)-3-((4-(tert-butyl)phenyl)thio)acetylacetone reveal that tert-butyl groups induce significant steric effects, distorting bond angles near the sulfur atom . For example, in related compounds, the C–S bond lengths range from 1.755–1.766 Å, and the C–S–C bond angle approximates 105° . These features likely extend to (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol, influencing its conformational flexibility.

Synthesis and Optimization

General Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A validated approach involves:

-

Thiophene Functionalization: Introducing the tert-butyl group to thiophene using Friedel-Crafts alkylation under anhydrous conditions.

-

Phenylmethanol Coupling: Reacting the tert-butyl-thiophene intermediate with benzaldehyde derivatives, followed by reduction (e.g., NaBH) to yield the hydroxymethyl group .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiophene Alkylation | AlCl, tert-butyl chloride | 65–75 |

| Aldehyde Reduction | NaBH, EtOH, 0–25°C | >90 |

Purification Challenges

The tert-butyl group’s hydrophobicity complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is often employed to achieve >98% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but dissolves readily in chloroform, DCM, and THF. Stability studies indicate decomposition above 200°C, with the hydroxymethyl group prone to oxidation under aerobic conditions.

Table 3: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| Melting Point | 104–106°C (estimated) |

| LogP (Partition Coeff.) | 3.8 ± 0.2 |

| UV-Vis λ | 274 nm (in ethanol) |

Spectroscopic Profiles

-

H NMR: The tert-butyl protons resonate as a singlet at δ 1.35 ppm, while the hydroxymethyl group’s -OH proton appears as a broad singlet near δ 2.50 ppm .

-

IR Spectroscopy: Strong absorption bands at 3350 cm (O-H stretch) and 1050 cm (C-S vibration) .

| Compound | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|

| (4-Methylthiophen-3-yl)methanol | 0.5 | 180 |

| (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol | 1.2 | 200 |

Research Advancements and Gaps

Mechanistic Studies

Recent work highlights the role of the tert-butyl group in stabilizing charge-transfer complexes. Quantum mechanical calculations (DFT) predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic activity.

Unresolved Challenges

-

Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric routes remain undeveloped.

-

In Vivo Toxicity: No published data exist on acute or chronic toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume